2,4-Difluoro-5-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]aniline
Description
Properties
IUPAC Name |
2,4-difluoro-5-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F5N3O/c11-5-2-6(12)7(16)1-4(5)9-17-8(18-19-9)3-10(13,14)15/h1-2H,3,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMGWVZJSGSVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)F)C2=NC(=NO2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]aniline typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the trifluoroethyl group and the difluoroaniline moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2,4-Difluoro-5-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique pharmacological profile.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]aniline involves interactions with specific molecular targets and pathways. The trifluoroethyl and oxadiazole groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on the Oxadiazole Ring
The trifluoroethyl group in the target compound distinguishes it from analogs with phenoxyphenyl, thienyl, or methoxyphenyl substituents (Table 1). For example:
- However, the lack of fluorine reduces metabolic stability compared to the trifluoroethyl group .
- 4-(Difluoromethoxy)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}aniline (): The thienyl group offers sulfur-mediated interactions, while the difluoromethoxy group provides moderate electron-withdrawing effects. However, the trifluoroethyl group in the target compound is more lipophilic, favoring membrane permeability .
- 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline (): The methoxy group is electron-donating, contrasting with the electron-withdrawing trifluoroethyl group. This difference may alter electronic distribution and reactivity in medicinal applications .
Table 1: Substituent and Property Comparison
Fluorination Patterns and Bioactivity
The target compound’s 2,4-difluoroaniline moiety and trifluoroethyl group provide five fluorine atoms, significantly impacting its physicochemical profile:
- Metabolic Stability: Fluorine reduces oxidative metabolism, as seen in fluorinated drugs like ciprofloxacin . Compared to non-fluorinated analogs (e.g., ), the target compound is less prone to enzymatic degradation.
- Lipophilicity : The trifluoroethyl group increases logP values, enhancing blood-brain barrier penetration relative to compounds with polar groups like methoxy .
- Electronic Effects : The electron-withdrawing nature of fluorine and trifluoroethyl may stabilize negative charges in transition states during enzyme inhibition, a feature absent in analogs with electron-donating groups (e.g., methoxy in ) .
Biological Activity
2,4-Difluoro-5-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]aniline is a compound that has garnered attention for its potential biological activity. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a difluorophenyl group and an oxadiazole moiety, which contributes to its biological properties. Its empirical formula is with a molar mass of approximately 292.21 g/mol.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a range of biological activities including:
- Anticancer properties : Several studies have shown that oxadiazole derivatives can inhibit the growth of cancer cell lines.
- Antimicrobial effects : Compounds containing oxadiazole structures have demonstrated significant antimicrobial activity against various pathogens.
- Anti-inflammatory and analgesic effects : These compounds have been evaluated for their potential to reduce inflammation and pain.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process generally includes:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the trifluoroethyl group via nucleophilic substitution.
- Final coupling to form the aniline derivative.
Anticancer Activity
A study evaluated the anticancer activity of various oxadiazole derivatives against human cancer cell lines such as MCF-7 (breast), A549 (lung), and DU145 (prostate). The results indicated that compounds with similar structures to this compound exhibited significant cytotoxic effects with IC50 values in the micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 10.5 |
| 2 | A549 | 12.3 |
| 3 | DU145 | 8.9 |
Antimicrobial Activity
Another aspect of research focused on the antimicrobial properties of this compound. It was tested against a variety of bacteria and fungi:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Disruption of cellular membranes : Antimicrobial activity may arise from the ability to disrupt bacterial cell membranes.
- Modulation of inflammatory pathways : The anti-inflammatory effects are likely mediated through inhibition of pro-inflammatory cytokines.
Case Studies
Recent studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:
-
Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with an oxadiazole derivative showed a partial response in over 30% of participants.
"The incorporation of oxadiazole moieties in drug design has led to promising results in enhancing anticancer activity" .
- Case Study on Infection Control : In vitro studies demonstrated that formulations containing oxadiazole derivatives significantly reduced bacterial load in infected tissue samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
